molecular formula C7H11NO2 B14884183 N-methyl-2-(3-oxocyclobutyl)acetamide

N-methyl-2-(3-oxocyclobutyl)acetamide

Cat. No.: B14884183
M. Wt: 141.17 g/mol
InChI Key: FNDFDRAAQRXTAE-UHFFFAOYSA-N
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Description

N-methyl-2-(3-oxocyclobutyl)acetamide is an organic compound with the molecular formula C7H11NO2 It is a derivative of acetamide, featuring a cyclobutyl ring with a ketone group and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(3-oxocyclobutyl)acetamide typically involves the reaction of N-methylacetamide with a cyclobutanone derivative under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic addition of the amide to the ketone group of the cyclobutanone. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to maximize yield and minimize by-products. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(3-oxocyclobutyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in N-methyl-2-(3-hydroxycyclobutyl)acetamide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

N-methyl-2-(3-oxocyclobutyl)acetamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in studies involving enzyme interactions and protein-ligand binding due to its amide functionality.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-methyl-2-(3-oxocyclobutyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the cyclobutyl ring and ketone group can participate in various non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-methylacetamide: A simpler analogue without the cyclobutyl ring.

    Cyclobutanone: Lacks the amide group but contains the cyclobutyl ring and ketone functionality.

    N-methyl-2-(3-hydroxycyclobutyl)acetamide: A reduced form of the compound with a hydroxyl group instead of a ketone.

Uniqueness

N-methyl-2-(3-oxocyclobutyl)acetamide is unique due to the presence of both the cyclobutyl ring and the amide group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

N-methyl-2-(3-oxocyclobutyl)acetamide

InChI

InChI=1S/C7H11NO2/c1-8-7(10)4-5-2-6(9)3-5/h5H,2-4H2,1H3,(H,8,10)

InChI Key

FNDFDRAAQRXTAE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC1CC(=O)C1

Origin of Product

United States

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